molecular formula C5H13ClN2 B1323557 4-Aminopiperidine dihydrochloride CAS No. 35621-01-3

4-Aminopiperidine dihydrochloride

Cat. No.: B1323557
CAS No.: 35621-01-3
M. Wt: 136.62 g/mol
InChI Key: JLPGSSHHLKZYMJ-UHFFFAOYSA-N
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Description

4-Aminopiperidine dihydrochloride is a chemical compound with the molecular formula C₅H₁₂N₂·2HCl. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is widely used in various fields, including organic synthesis, medicinal chemistry, and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Aminopiperidine dihydrochloride can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 4-nitropiperidine, followed by acidification with hydrochloric acid to yield the dihydrochloride salt. Another method includes the reductive amination of 4-piperidone with ammonia or an amine source, followed by acidification.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts such as palladium or platinum. The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: 4-Aminopiperidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents or alkylating agents are used under basic or acidic conditions.

Major Products Formed:

    Oxidation: N-oxides of 4-aminopiperidine.

    Reduction: Secondary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-Aminopiperidine dihydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological disorders.

    Industry: The compound is employed in the production of agrochemicals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-aminopiperidine dihydrochloride involves its interaction with biological targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, affecting various biochemical pathways. For example, it may inhibit certain neurotransmitter receptors, leading to altered neuronal signaling.

Comparison with Similar Compounds

    4-Aminopyridine: Another amine derivative used in neurological research.

    3-Aminopiperidine: A structural isomer with different biological activities.

    Piperidine: The parent compound with a wide range of applications.

Uniqueness: 4-Aminopiperidine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which enhances its solubility and stability. This makes it particularly valuable in pharmaceutical and chemical research.

Properties

CAS No.

35621-01-3

Molecular Formula

C5H13ClN2

Molecular Weight

136.62 g/mol

IUPAC Name

piperidin-4-amine;hydrochloride

InChI

InChI=1S/C5H12N2.ClH/c6-5-1-3-7-4-2-5;/h5,7H,1-4,6H2;1H

InChI Key

JLPGSSHHLKZYMJ-UHFFFAOYSA-N

SMILES

C1CNCCC1N.Cl.Cl

Canonical SMILES

C1CNCCC1N.Cl

35621-01-3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 4-oxo-piperidine-1-carboxylic acid tert-butyl ester (0.5 g, 0.0025 mole) in dry 1,2-dichloroethane (5 mL) under an atmosphere of nitrogen was added 2-bromoaniline (0.474 g, 0.00276 mole), acetic acid (0.18 g, 0.00301 mole) and sodium triacetoxyborohydride (0.638 g, 0.00301 mole). Stirring was continued at ambient temperature for 14 hours. The reaction mixture was quenched in cold aqueous 1N NaOH solution and the product extracted with ether. The organic layer was washed with brine solution, dried over sodium sulfate and concentrated under reduced pressure to afford the crude product as transparent viscous liquid. Purification by column chromatography using silica gel 60-120 mesh (2% ethyl acetate in hexane) afforded 0.320 g (35%) of desired 4-(2-bromo-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester. 1H NMR (DMSO-d6): δ 7.44-7.38 (m, 1H), 7.2-7.12 (m, 1H), 6.84-6.78 (m, 1H), 6.58-6.48 (m, 1H), 4.65 (d, 1H), 3.9 (m, 2H), 3.5 (m, 1H), 3.0-2.8 (m, 2H), 2.0-1.8 (m, 2H), 1.4 (s, 9H). To a cooled solution (0° C.) of 4-(2-bromo-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester (0.31 g, 0.00087 mole) in dioxane (0.5 mL) was added dioxane.HCl (2.5 mL). The mixture was stirred at the same temperature for 10 minutes, then gradually brought to ambient temperature with continued stirring for a further 15 minutes. The reaction mixture was evaporated under reduced pressure to afford a residue which was washed with dry ether to afford 0.106 g (42%) of 2-bromo-phenyl)-piperidin-4-yl-amine dihydrochloride.
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Name
piperidin-4-yl-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Aminopiperidine dihydrochloride
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4-Aminopiperidine dihydrochloride
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4-Aminopiperidine dihydrochloride
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4-Aminopiperidine dihydrochloride
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4-Aminopiperidine dihydrochloride
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4-Aminopiperidine dihydrochloride
Customer
Q & A

Q1: What is the significance of the synthetic method described in the research paper for 4-Aminopiperidine dihydrochloride?

A1: The research paper [] details a novel one-pot synthesis of this compound from 4-piperidone utilizing Titanium(IV) isopropoxide (Ti(i-OC3H7)4) as a catalyst. This method is significant because it offers a more efficient and potentially cost-effective alternative to traditional multi-step synthetic routes. Achieving a yield of 64%, this method presents a promising avenue for the preparation of this important chemical building block.

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